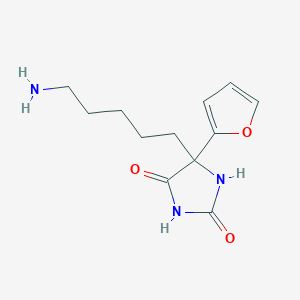

2-Amino-2-(1,3-Benzodioxol-5-YL)ethanol Oxalat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 1,2-amino alcohols has been explored through different methods. One approach involves the use of a Cr/photoredox dual catalytic system to generate α-amino carbanion equivalents from α-silyl amines, which then act as nucleophiles to alkylate carbonyl compounds, mostly aldehydes . Another method includes the ring-opening of oxiranes with thioamide dianions to produce N-thioacyl 1,3-amino alcohols, which can be further processed into N-alkyl 1,3-amino alcohols . Additionally, organocatalytic reactions have been employed to synthesize anti-1,2-amino alcohols with high enantiomeric purity .

Molecular Structure Analysis

While the molecular structure of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate is not directly analyzed in the papers, the structure of a related compound, 2-[3-(7-chloro-2-methoxy-10-[benzo(b)-1,5-naphthyridinyl]amino)propylamino]ethanol, has been studied using X-ray diffraction . This analysis revealed the crystal structure and provided insights into the spatial arrangement of the molecule, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate, but they do discuss reactions involving similar amino alcohols. For instance, N-thioacyl 1,3-amino alcohols can undergo intramolecular cyclization to form 5,6-dihydro-4H-1,3-oxazines, and their reduction with LiAlH4 yields N-alkyl 1,3-amino alcohols . These reactions are important for the synthesis of various compounds with potential biological activity.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Neurotransmitterforschung

2-Amino-2-(1,3-Benzodioxol-5-YL)ethanol Oxalat: wurde auf seine Auswirkungen auf monoaminerge Systeme untersucht. Es bindet an Dopamin-, Serotonin- und Noradrenalintransporter und hemmt die Wiederaufnahme dieser Neurotransmitter . Diese Eigenschaft macht es wertvoll für die Erforschung neurologischer Erkrankungen und potenzieller Behandlungen, die die Neurotransmitterregulation betreffen.

Löslichkeit und Lagerbedingungen

Das Verständnis der Löslichkeit und Lagerbedingungen der Verbindung ist für ihre Anwendung in verschiedenen Experimenten unerlässlich. Forscher können diese Informationen erhalten, um die Integrität der Verbindung während der Forschungs- und Entwicklungsprozesse zu gewährleisten .

Pharmakologische Studien

Die Interaktion der Verbindung mit Monoamin-Neurotransmittern deutet auf potenzielle pharmakologische Anwendungen hin. Sie könnte verwendet werden, um die Pharmakodynamik und Pharmakokinetik neuer Medikamente zu untersuchen, die auf das zentrale Nervensystem abzielen .

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition can lead to anti-inflammatory effects, making it a potential candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate may interact with other biomolecules, such as receptors and transporters, influencing various biochemical pathways.

Cellular Effects

The effects of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX enzymes can modulate the production of prostaglandins, which are involved in inflammation and pain signaling . Furthermore, 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate may affect the expression of genes related to inflammation and immune response, thereby altering cellular functions and responses.

Molecular Mechanism

At the molecular level, 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2. Additionally, 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate may interact with other biomolecules, such as receptors and transporters, leading to changes in cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate in laboratory settings can vary depending on its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate may lead to changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate in animal models can vary with different dosages. At lower doses, the compound may exhibit anti-inflammatory and analgesic effects due to COX inhibition . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and liver toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate is involved in various metabolic pathways, including those related to inflammation and immune response. The compound interacts with enzymes such as COX, influencing the production of prostaglandins and other metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular functions and responses.

Transport and Distribution

The transport and distribution of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate within cells and tissues are mediated by various transporters and binding proteins. The compound may be transported across cell membranes through specific transporters, influencing its localization and accumulation within different cellular compartments . These transport mechanisms play a crucial role in determining the bioavailability and efficacy of the compound.

Subcellular Localization

The subcellular localization of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with COX enzymes may occur within the endoplasmic reticulum or other membrane-bound organelles, influencing its inhibitory effects on prostaglandin synthesis.

Eigenschaften

IUPAC Name |

2-amino-2-(1,3-benzodioxol-5-yl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.C2H2O4/c10-7(4-11)6-1-2-8-9(3-6)13-5-12-8;3-1(4)2(5)6/h1-3,7,11H,4-5,10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEXMLZOHFGGPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)